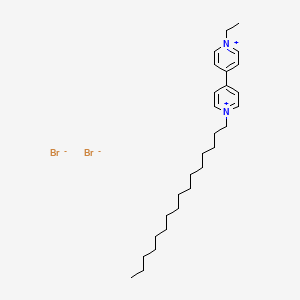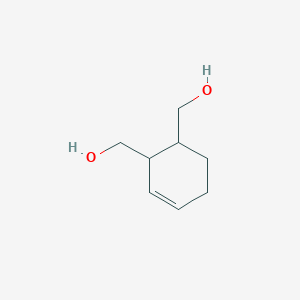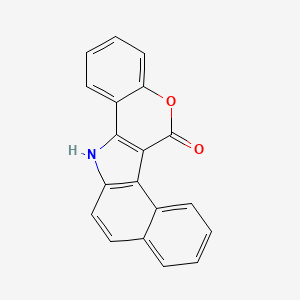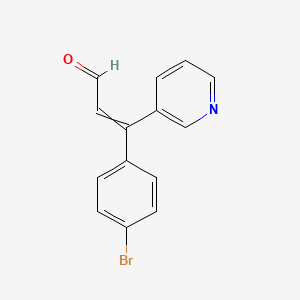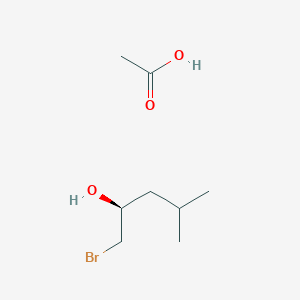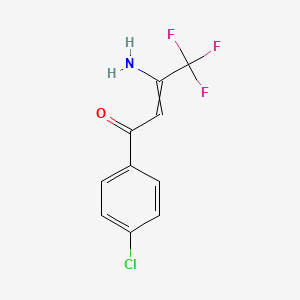
2-Buten-1-one, 3-amino-1-(4-chlorophenyl)-4,4,4-trifluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Buten-1-one, 3-amino-1-(4-chlorophenyl)-4,4,4-trifluoro- is a synthetic organic compound characterized by the presence of a butenone backbone, an amino group, a chlorophenyl group, and three fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 3-amino-1-(4-chlorophenyl)-4,4,4-trifluoro- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Butenone Backbone: This can be achieved through aldol condensation of acetaldehyde and acetone, followed by dehydration to form 2-buten-1-one.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution using ammonia or an amine derivative.
Attachment of the Chlorophenyl Group: This step involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Incorporation of Fluorine Atoms: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under UV light or through the use of a trifluoromethylating agent like Ruppert-Prakash reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
2-Buten-1-one, 3-amino-1-(4-chlorophenyl)-4,4,4-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino or chlorophenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or amine derivatives for nucleophilic substitution.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Buten-1-one, 3-amino-1-(4-chlorophenyl)-4,4,4-trifluoro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Buten-1-one, 3-amino-1-(4-chlorophenyl)-4,4,4-trifluoro- involves its interaction with molecular targets such as enzymes or receptors. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The amino and chlorophenyl groups contribute to its binding affinity and specificity towards certain proteins or enzymes, potentially inhibiting their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-Buten-1-one, 3-amino-1-(4-fluorophenyl)-4,4,4-trifluoro-
- 2-Buten-1-one, 3-amino-1-(4-bromophenyl)-4,4,4-trifluoro-
- 2-Buten-1-one, 3-amino-1-(4-methylphenyl)-4,4,4-trifluoro-
Uniqueness
2-Buten-1-one, 3-amino-1-(4-chlorophenyl)-4,4,4-trifluoro- is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
80070-76-4 |
|---|---|
分子式 |
C10H7ClF3NO |
分子量 |
249.61 g/mol |
IUPAC名 |
3-amino-1-(4-chlorophenyl)-4,4,4-trifluorobut-2-en-1-one |
InChI |
InChI=1S/C10H7ClF3NO/c11-7-3-1-6(2-4-7)8(16)5-9(15)10(12,13)14/h1-5H,15H2 |
InChIキー |
BMXJNQMRQNWOOC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)C=C(C(F)(F)F)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14435602.png)
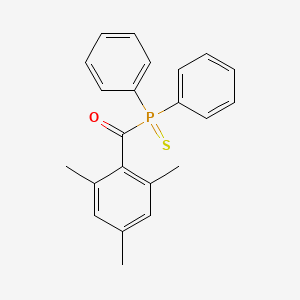
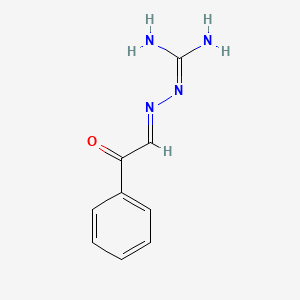

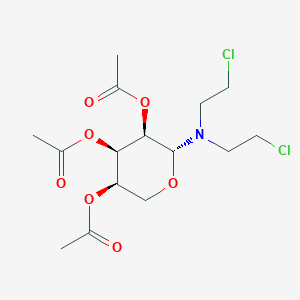
![Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate](/img/structure/B14435651.png)
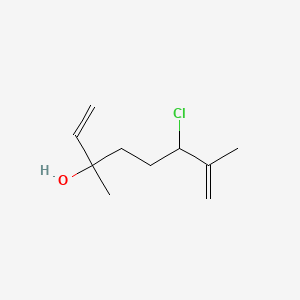
![1-Fluorobicyclo[2.1.1]hexan-2-one](/img/structure/B14435660.png)
